N-(Éthylamino) Fluvoxamine

Vue d'ensemble

Description

“N-(Ethylamino) Fluvoxamine” is a compound with the molecular formula C17H26F3N3O2 . It is related to Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) used to treat symptoms of obsessive-compulsive disorder (OCD) in adults and children at least 8 years old .

Molecular Structure Analysis

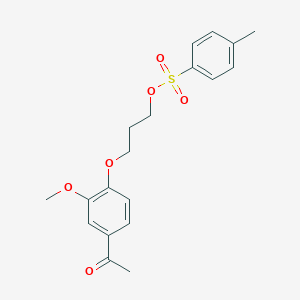

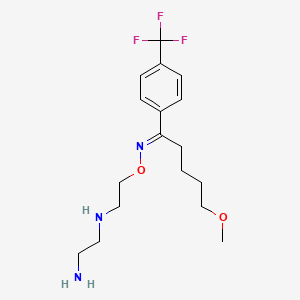

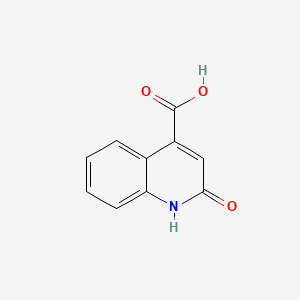

The molecular structure of “N-(Ethylamino) Fluvoxamine” consists of 17 carbon atoms, 26 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact mass is 361.19771157 g/mol .Chemical Reactions Analysis

The kinetics of fluvoxamine, which is related to “N-(Ethylamino) Fluvoxamine”, has been investigated over a pH range of 1.0–12.0 at various temperatures . A highly sensitive and reproducible method for assaying fluvoxamine in biological samples using HPLC combined with various detection methods has been developed .Physical and Chemical Properties Analysis

“N-(Ethylamino) Fluvoxamine” has a molecular weight of 361.4 g/mol . It has a topological polar surface area of 68.9 Ų and a complexity of 371 . The exact mass and monoisotopic mass are both 361.19771157 g/mol .Applications De Recherche Scientifique

Traitement de la COVID-19 {svg_1} {svg_2}

La fluvoxamine a été utilisée comme médicament repositionné pour traiter la COVID-19. Elle a montré des avantages potentiels pour les patients ambulatoires atteints d'une infection précoce au SARS-CoV-2. Une étude a révélé que l'ajout de la fluvoxamine au traitement des patients atteints de COVID-19 symptomatique précoce pourrait les protéger de la détérioration clinique et de l'hospitalisation {svg_3}.

Propriétés anti-inflammatoires {svg_4}

La fluvoxamine est un agoniste du récepteur sigma-1, par lequel elle contrôle l'inflammation. Elle a montré qu'elle régularise les réponses immunitaires innées et adaptatives, ce qui pourrait être bénéfique dans les conditions où l'inflammation joue un rôle clé {svg_5}.

Régulation de la coagulopathie {svg_6}

La fluvoxamine a été trouvée pour réduire l'agrégation plaquettaire, ce qui pourrait être bénéfique dans les conditions associées à la coagulopathie {svg_7}.

Interférence avec le trafic viral {svg_8}

La fluvoxamine peut interférer avec le trafic viral endolysosomal, ce qui pourrait potentiellement avoir un effet antiviral direct {svg_9}.

Régulation de l'inflammation {svg_10}

La fluvoxamine régule l'inflammation induite par l'enzyme 1α nécessitant de l'inositol (IRE1), ce qui pourrait être bénéfique dans les conditions où l'inflammation joue un rôle clé {svg_11}.

Augmentation des niveaux de mélatonine {svg_12}

La fluvoxamine peut augmenter les niveaux de mélatonine, ce qui pourrait avoir divers avantages pour la santé {svg_13}.

Mécanisme D'action

Target of Action

N-(Ethylamino) Fluvoxamine, also known as Fluvoxamine, primarily targets the serotonin transporter (SERT) in the brain . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that is involved in mood regulation .

Mode of Action

Fluvoxamine acts as a selective serotonin reuptake inhibitor (SSRI) . It binds to the serotonin transporter, inhibiting the reuptake of serotonin into the presynaptic neuron . This action increases the concentration of serotonin in the synaptic cleft, enhancing its availability to bind to postsynaptic receptors . The increased serotonin activity leads to downstream effects that are thought to contribute to the alleviation of depressive and anxiety symptoms .

Biochemical Pathways

Fluvoxamine’s action on the serotonin transporter affects the serotonergic pathway in the brain . By inhibiting the reuptake of serotonin, Fluvoxamine enhances serotonergic transmission, which can influence various physiological functions such as mood, sleep, and appetite . Additionally, Fluvoxamine has been shown to have an agonistic effect on the sigma-1 receptor, which modulates inflammatory responses .

Pharmacokinetics

Fluvoxamine is well absorbed after oral administration and is extensively metabolized in the liver . Less than 4% of the parent drug is excreted unchanged in urine . The drug’s half-life ranges from 15 to 20 hours, allowing for once-daily dosing . Fluvoxamine’s pharmacokinetics can be influenced by factors such as hepatic impairment, with higher plasma drug concentrations observed in patients with alcoholic cirrhosis of the liver .

Result of Action

The increased serotonergic activity resulting from Fluvoxamine’s action can lead to improvements in mood and reductions in anxiety and obsessive-compulsive symptoms . On a cellular level, Fluvoxamine’s agonistic action on the sigma-1 receptor can control inflammation, potentially contributing to its therapeutic effects .

Action Environment

Environmental factors can influence the action of Fluvoxamine. For instance, social isolation and acute environmental change have been shown to affect the drug’s impact on serotonin turnover and tetrahydrobiopterin levels in the brain . Additionally, smoking, which induces CYP1A2, can increase the clearance of Fluvoxamine .

Orientations Futures

Fluvoxamine has been shown to prevent clinical deterioration of patients with mild coronavirus disease 2019 (COVID-19) . It has substantial potential as a safe and widely available medication that could be repurposed to ameliorate serious COVID-19-related morbidity and mortality . More data are needed on dosing and mechanisms of effect .

Analyse Biochimique

Biochemical Properties

N-(Ethylamino) Fluvoxamine is extensively metabolized in the liver, with less than 4% of the parent drug found in urine . It undergoes a two-step process of oxidative demethylation by CYP2D6 to form the fluvoxaminoalcohol intermediate, followed by alcohol dehydrogenase to form fluvoxamine acid .

Cellular Effects

N-(Ethylamino) Fluvoxamine has been shown to have significant effects on various types of cells. For instance, it has been found to have anti-inflammatory properties in animal models and in vitro studies . It has also been shown to inhibit Th1 and Th17 polarization and function by repressing glycolysis, thereby attenuating autoimmune progression in type 1 diabetes . Furthermore, it has been found to stimulate oligodendrogenesis of cultured neural stem cells .

Molecular Mechanism

The exact mechanism of action of N-(Ethylamino) Fluvoxamine is not fully determined, but it is linked to its inhibition of CNS neuronal uptake of serotonin . It is also an agonist for the sigma-1 receptor, through which it controls inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, N-(Ethylamino) Fluvoxamine has been shown to have temporal effects. For instance, it has been found to delay the onset of type 1 diabetes and decrease its incidence . Moreover, it has been shown to prevent clinical deterioration of patients with mild coronavirus disease 2019 (COVID-19) .

Dosage Effects in Animal Models

The effects of N-(Ethylamino) Fluvoxamine vary with different dosages in animal models. For instance, it has been found to inhibit isolation-induced aggressive behavior in mice

Metabolic Pathways

N-(Ethylamino) Fluvoxamine is involved in several metabolic pathways. It is extensively metabolized in the liver, primarily through oxidative demethylation by CYP2D6, to form fluvoxamine acid . It also inhibits oxidative drug metabolizing enzymes, particularly CYP1A2, and less potently CYP3A4 and CYP2D6 .

Propriétés

IUPAC Name |

N'-[2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26F3N3O2/c1-24-12-3-2-4-16(23-25-13-11-22-10-9-21)14-5-7-15(8-6-14)17(18,19)20/h5-8,22H,2-4,9-13,21H2,1H3/b23-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAOCNUGFGRFPC-XQNSMLJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCC(=NOCCNCCN)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCC/C(=N\OCCNCCN)/C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217262-11-7 | |

| Record name | N-(Ethylamino) fluvoxamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217262117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(ETHYLAMINO) FLUVOXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G60GX48UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine](/img/structure/B602231.png)

![1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone](/img/structure/B602244.png)